

Solubility Profile of Butyl Nonanoate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Butyl nonanoate*

Cat. No.: *B1595214*

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Introduction

Butyl nonanoate ($C_{13}H_{26}O_2$), a butyl ester of nonanoic acid, is a colorless liquid with applications in the flavor and fragrance industry and as a potential biofuel.[1] Its utility in various applications, including organic synthesis and potentially in drug delivery systems, necessitates a thorough understanding of its solubility characteristics in different organic solvents. The solubility of a compound is a critical parameter that influences reaction kinetics, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of **butyl nonanoate** in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data, estimated values based on structurally similar compounds, and general principles of solubility. Furthermore, detailed experimental protocols for the accurate determination of ester solubility are provided to enable researchers to generate precise data for their specific applications.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule.

- **Butyl Nonanoate:** As an ester, **butyl nonanoate** possesses a moderately polar ester group (-COO-) and a long, nonpolar alkyl chain (a butyl group and a nonanoyl group). This dual character suggests that it will be most soluble in solvents of intermediate polarity and will have good solubility in nonpolar solvents due to the large nonpolar component. Its solubility in highly polar solvents, such as water, is expected to be low.

Solubility Data

The following table summarizes the available solubility data for **butyl nonanoate** and its structurally similar analogs, ethyl nonanoate and propyl nonanoate. The qualitative descriptors are based on general observations from various sources, and where available, quantitative data is provided with citations. The solubility of **butyl nonanoate** in many common organic solvents has not been quantitatively reported; therefore, estimations based on the properties of similar esters and solubility principles are included.

Solvent	Solvent Polarity (Dielectric Constant at 20°C)	Butyl Nonanoate	Ethyl Nonanoate	Propyl Nonanoate
Polar Protic Solvents				
Water	80.1	Sparingly soluble (est. 1.130 mg/L at 25 °C)[2]	Insoluble[3]	Insoluble[4]
Ethanol	24.55	Soluble[5]	Miscible[3]	Soluble[4][6]
Methanol	32.7	Soluble (estimated)	Miscible (in alcohol)[3]	Soluble (in alcohol)[4][6]
Polar Aprotic Solvents				
Acetone	20.7	Soluble (estimated)	Soluble (in organic solvents) [7]	Soluble (in organic solvents) [7]
Ethyl Acetate	6.02	Soluble (estimated)	Soluble (in organic solvents)	Soluble (in organic solvents)
Dichloromethane	9.08	Soluble (estimated)	Soluble (in organic solvents)	Soluble (in organic solvents)
Tetrahydrofuran (THF)	7.6	Soluble (estimated)	Soluble (in organic solvents)	Soluble (in organic solvents)
Dimethyl Sulfoxide (DMSO)	46.7	Soluble (estimated)	100 mg/mL[8]	No data
Nonpolar Solvents				
Hexane	1.88	Soluble (estimated)	Soluble (in organic solvents)	Soluble (in organic solvents)

Toluene	2.38	Soluble (estimated)	Soluble (in organic solvents)	Soluble (in organic solvents)
Diethyl Ether	4.34	Soluble[5]	Miscible[3]	Soluble (in organic solvents)
Chloroform	4.81	Soluble (estimated)	Soluble (in organic solvents) [7]	Soluble (in organic solvents) [7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a liquid ester like **butyl nonanoate** in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

- **Preparation of Supersaturated Solution:** In a series of sealed vials, add an excess amount of **butyl nonanoate** to a known volume of the desired organic solvent at a constant temperature. The presence of a distinct layer of the ester will indicate that the solution is supersaturated.
- **Equilibration:** Agitate the vials in a constant temperature water bath or shaker for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess **butyl nonanoate** has completely separated from the solvent phase. Centrifugation can be used to accelerate this process.

- Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
- Quantification: Analyze the concentration of **butyl nonanoate** in the sampled solution using a suitable analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and accurate method for quantifying esters. A calibration curve should be prepared using standard solutions of **butyl nonanoate** of known concentrations in the same solvent.
- Data Analysis: The solubility is expressed as the concentration of **butyl nonanoate** in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Method

This method is simpler than the shake-flask method but may be less accurate, especially for highly soluble substances.

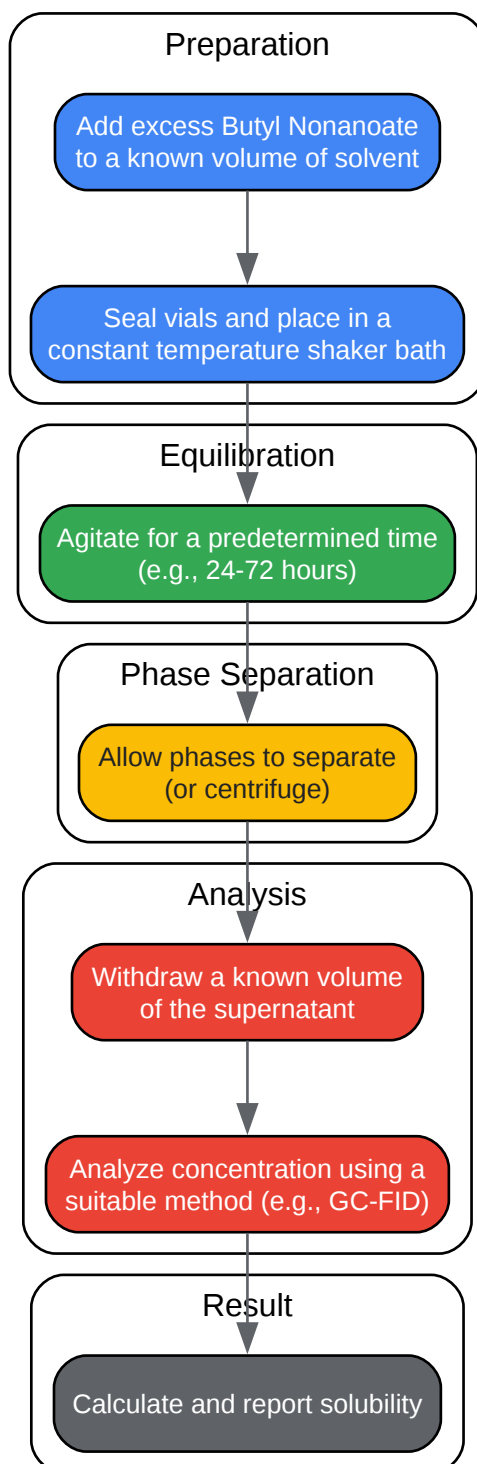
Methodology:

- Preparation of Saturated Solution: Prepare a saturated solution of **butyl nonanoate** in the chosen solvent at a specific temperature, as described in the shake-flask method.
- Sampling: Accurately weigh a known volume of the clear, saturated supernatant in a pre-weighed container.
- Solvent Evaporation: Carefully evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of **butyl nonanoate** to avoid its evaporation.
- Final Weighing: Once the solvent is completely removed, weigh the container with the remaining **butyl nonanoate** residue.
- Calculation: The mass of the dissolved **butyl nonanoate** is the difference between the final and initial weights of the container. The solubility can then be calculated as the mass of the ester per volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Workflow for Solubility Determination



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Caption: A flowchart of the isothermal shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of **butyl nonanoate** in various organic solvents. While precise quantitative data remains limited, the provided qualitative information, estimations based on structural analogs, and the detailed experimental protocols will empower researchers, scientists, and drug development professionals to effectively work with this compound. The "like dissolves like" principle serves as a reliable guide for solvent selection, and the outlined experimental methods offer a clear path to generating the specific, high-quality solubility data required for advanced research and formulation development.

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